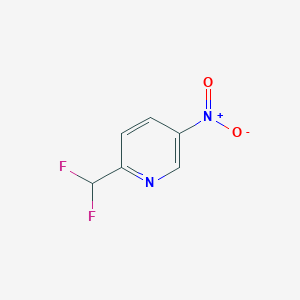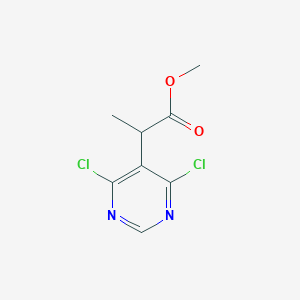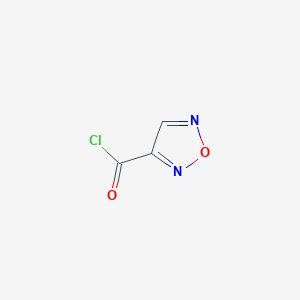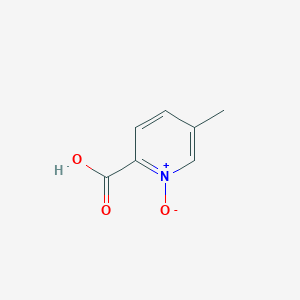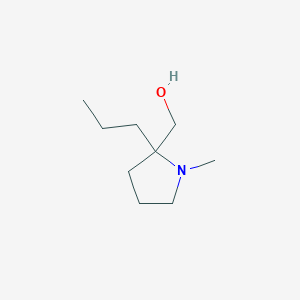
(1-Methyl-2-propylpyrrolidin-2-yl)methanol
Overview
Description
“(1-Methyl-2-propylpyrrolidin-2-yl)methanol” is an organic compound with the molecular formula C9H19NO . It has a molecular weight of 157.26 . The compound appears as a liquid at room temperature .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H19NO/c1-3-5-9(8-11)6-4-7-10(9)2/h11H,3-8H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature . More specific physical and chemical properties such as boiling point, density, and melting point were not available in the sources I found.Scientific Research Applications
Synthesis and Chemical Applications
Synthesis Techniques
The compound has been synthesized via the double reduction of cyclic sulfonamide precursors, which themselves were prepared following a stereoselective intramolecular Heck reaction. This method represents an efficient way to construct molecules where the aryl sulfonyl moiety acts as both an N-protecting group and as an aryl donor (Evans, 2007).
Asymmetric Autocatalysis
It has been used as a chiral catalyst in the enantioselective additions of organozinc reagents to various aldehydes, producing sec-alcohols with high enantiomeric excesses. This showcases its role in asymmetric autocatalysis (Soai & Shibata, 1997).
Methanol-related Applications
Methanol as a Feedstock
Methanol, which can be derived from (1-Methyl-2-propylpyrrolidin-2-yl)methanol, is a valuable chemical compound used in the synthesis of acetic acid, methyl tertiary butyl ether, dimethyl ether, and methylamine. Its role as a clean-burning fuel and a potential method for CO2 emission reduction also stands out (Dalena et al., 2018).
Catalytic Applications
Methanol has been used in catalytic N-methylation of amines and in transfer hydrogenation of nitroarenes, illustrating its versatility in organic synthesis (Sarki et al., 2021).
Safety and Hazards
properties
IUPAC Name |
(1-methyl-2-propylpyrrolidin-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO/c1-3-5-9(8-11)6-4-7-10(9)2/h11H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFNXKVOELDHLID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1(CCCN1C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethyl]-6-[(4S,5R)-5-methyl-2-oxoimidazolidin-4-yl]hexanamide](/img/structure/B1433330.png)

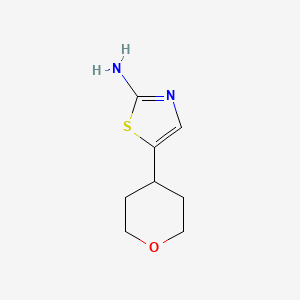
![2-[(1,1,1-Trifluoro-2-methylpropan-2-yl)oxy]acetic acid](/img/structure/B1433333.png)
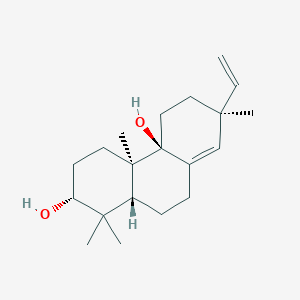

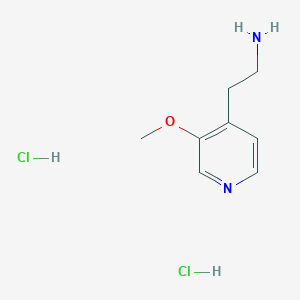
![(7alpha,17beta)-17-(Acetyloxy)-7-[9-[(4,4,5,5,5-pentafluoropentyl)thio]nonyl]estr-4-EN-3-one](/img/structure/B1433337.png)
